(2-Sulfinatohydrazinyl)cyclopropane
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Overview
Description
(2-Sulfinatohydrazinyl)cyclopropane is a unique organic compound characterized by the presence of a cyclopropane ring substituted with a sulfinatohydrazinyl group. Cyclopropane rings are known for their high ring strain, which imparts significant reactivity to the compound. The sulfinatohydrazinyl group adds further complexity and potential for diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfinatohydrazinyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a [2+1] cycloaddition mechanism .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity. Catalytic systems and optimized reaction parameters are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Sulfinatohydrazinyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The sulfinatohydrazinyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinatohydrazinyl group to sulfinyl or sulfhydryl groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the sulfinatohydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl cyclopropanes, sulfinyl cyclopropanes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Sulfinatohydrazinyl)cyclopropane has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of (2-Sulfinatohydrazinyl)cyclopropane involves its interaction with molecular targets through the reactive cyclopropane ring and the sulfinatohydrazinyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclopropane ring without additional functional groups.
Sulfinatohydrazine: A compound containing the sulfinatohydrazinyl group without the cyclopropane ring.
Cyclopropylamines: Compounds with an amine group attached to the cyclopropane ring.
Uniqueness
(2-Sulfinatohydrazinyl)cyclopropane is unique due to the combination of the highly strained cyclopropane ring and the reactive sulfinatohydrazinyl group. This dual functionality imparts distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
Properties
Molecular Formula |
C3H7N2O2S- |
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Molecular Weight |
135.17 g/mol |
IUPAC Name |
(2-sulfinatohydrazinyl)cyclopropane |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)5-4-3-1-2-3/h3-5H,1-2H2,(H,6,7)/p-1 |
InChI Key |
IDWJNOLQAFGFJN-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1NNS(=O)[O-] |
Origin of Product |
United States |
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